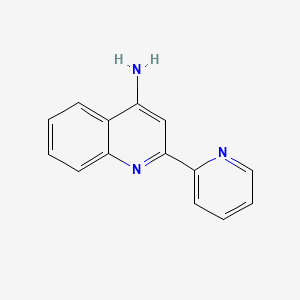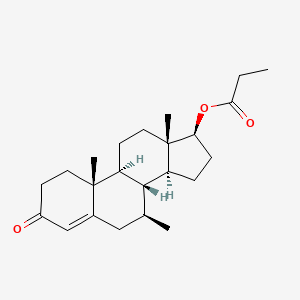![molecular formula C13H13NO2 B12811155 2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid CAS No. 6975-03-7](/img/structure/B12811155.png)
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused indene and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid typically involves the catalytic reduction of its precursor compounds. For instance, the catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine can yield the desired tetrahydro analogue . The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can be used to reduce the compound further.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction would yield more saturated analogues.
科学研究应用
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
作用机制
The mechanism by which 2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific application and target.
相似化合物的比较
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid: Similar in structure but with different substitution patterns.
2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine: A methylated analogue with distinct chemical properties.
Uniqueness
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can significantly influence its reactivity and interaction with other molecules.
属性
CAS 编号 |
6975-03-7 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-6-11-9(7-14-12)5-8-3-1-2-4-10(8)11/h1-4,12,14H,5-7H2,(H,15,16) |
InChI 键 |
WKITUGLGMWDDDS-UHFFFAOYSA-N |
规范 SMILES |
C1C(NCC2=C1C3=CC=CC=C3C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


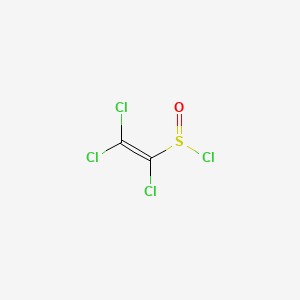



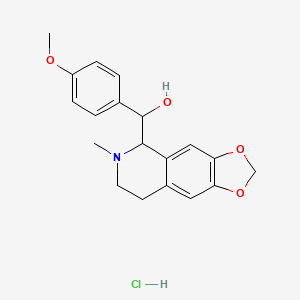
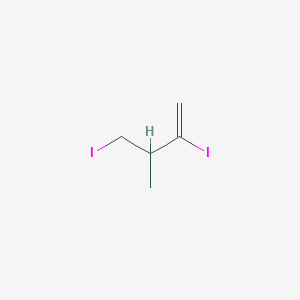
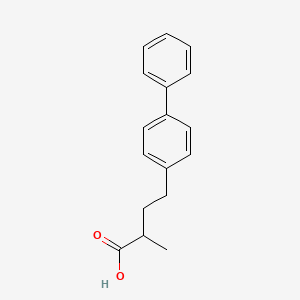

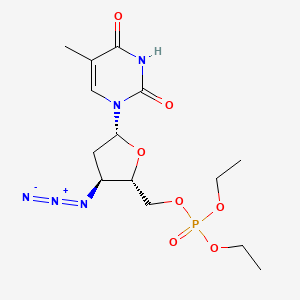
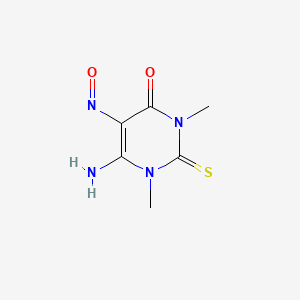
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
